molecular formula C15H17N3O2 B10909026 methyl 1-tert-butyl-3-cyano-6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

methyl 1-tert-butyl-3-cyano-6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No.: B10909026
M. Wt: 271.31 g/mol
InChI Key: KPQSSPOCVFNQBF-UHFFFAOYSA-N
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Description

METHYL 1-(TERT-BUTYL)-3-CYANO-6-METHYL-1H-PYRROLO[2,3-B]PYRIDINE-4-CARBOXYLATE: is a complex organic compound belonging to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyano group, and a carboxylate ester. It is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 1-(TERT-BUTYL)-3-CYANO-6-METHYL-1H-PYRROLO[2,3-B]PYRIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolopyridine core, which can be achieved through cyclization reactions involving appropriate precursors. The introduction of the tert-butyl group is often accomplished via alkylation reactions using tert-butyl halides under basic conditions. The cyano group can be introduced through nucleophilic substitution reactions, while the carboxylate ester is typically formed via esterification reactions using methanol and acid catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization steps, continuous flow systems for alkylation, and advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 1-(TERT-BUTYL)-3-CYANO-6-METHYL-1H-PYRROLO[2,3-B]PYRIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyano and ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like sodium methoxide or Grignard reagents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

METHYL 1-(TERT-BUTYL)-3-CYANO-6-METHYL-1H-PYRROLO[2,3-B]PYRIDINE-4-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which METHYL 1-(TERT-BUTYL)-3-CYANO-6-METHYL-1H-PYRROLO[2,3-B]PYRIDINE-4-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The cyano group, for example, can interact with nucleophilic sites on proteins, while the ester group may undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Similar Compounds

    METHYL 1-(TERT-BUTYL)-3-CYANO-1H-PYRROLO[2,3-B]PYRIDINE-4-CARBOXYLATE: Similar structure but lacks the 6-methyl group.

    METHYL 1-(TERT-BUTYL)-3-CYANO-6-METHYL-1H-PYRROLO[3,2-B]PYRIDINE-4-CARBOXYLATE: Different positioning of the pyridine ring.

    METHYL 1-(TERT-BUTYL)-3-AMINO-6-METHYL-1H-PYRROLO[2,3-B]PYRIDINE-4-CARBOXYLATE: Amino group instead of cyano group.

Uniqueness

The unique combination of functional groups in METHYL 1-(TERT-BUTYL)-3-CYANO-6-METHYL-1H-PYRROLO[2,3-B]PYRIDINE-4-CARBOXYLATE, particularly the presence of both a cyano and a carboxylate ester group, provides distinct reactivity and biological activity profiles. This makes it a valuable compound for developing new pharmaceuticals and studying complex organic reactions.

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

methyl 1-tert-butyl-3-cyano-6-methylpyrrolo[2,3-b]pyridine-4-carboxylate

InChI

InChI=1S/C15H17N3O2/c1-9-6-11(14(19)20-5)12-10(7-16)8-18(13(12)17-9)15(2,3)4/h6,8H,1-5H3

InChI Key

KPQSSPOCVFNQBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=CN(C2=N1)C(C)(C)C)C#N)C(=O)OC

Origin of Product

United States

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